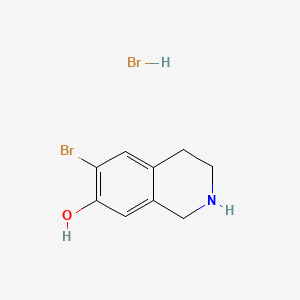![molecular formula C6H7BN4O2 B13462986 (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid is a boronic acid derivative that features a triazolopyridine scaffold. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both boronic acid and triazolopyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid typically involves the formation of the triazolopyridine core followed by the introduction of the boronic acid group. One common method is the annulation of the triazole ring to the pyridine ring. This can be achieved through the diazotization of 2,3-diaminopyridines or their N-substituted analogs . The reaction conditions often involve heating under reflux in the presence of suitable catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyridine core can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new C-C or C-N bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to the formation of new heterocyclic compounds with potential biological activity.
科学研究应用
(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazolopyridine core can interact with various biological receptors and enzymes, modulating their activity through binding interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: This compound shares the triazolopyridine core but lacks the boronic acid group.
Pyrazolo[4,3-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid lies in the combination of the triazolopyridine scaffold with the boronic acid group. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research and industry.
属性
分子式 |
C6H7BN4O2 |
|---|---|
分子量 |
177.96 g/mol |
IUPAC 名称 |
(3-methyltriazolo[4,5-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C6H7BN4O2/c1-11-6-5(9-10-11)2-4(3-8-6)7(12)13/h2-3,12-13H,1H3 |
InChI 键 |
NNNQQRSRYJZYPB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(N=C1)N(N=N2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


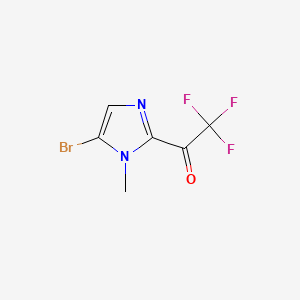
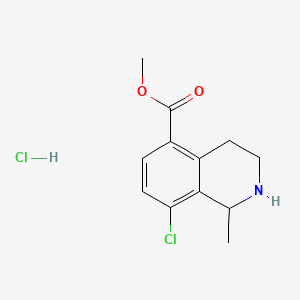
![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)
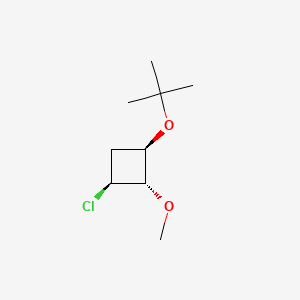
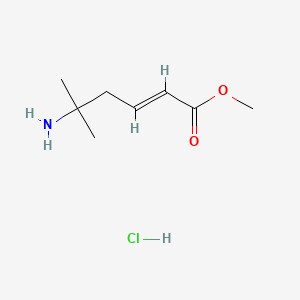
![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)

![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)
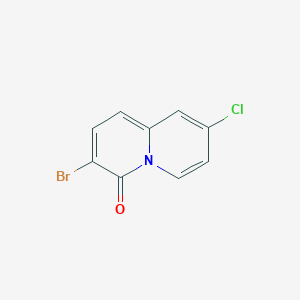
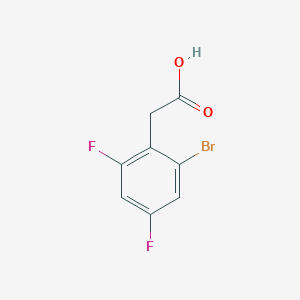
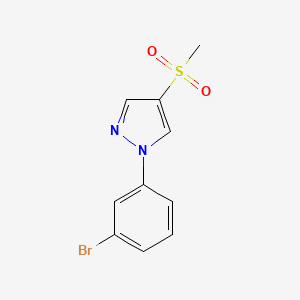
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
